Diethyl-(6-chloro-2-carbazolyl)methyl-d3 Malonate

Description

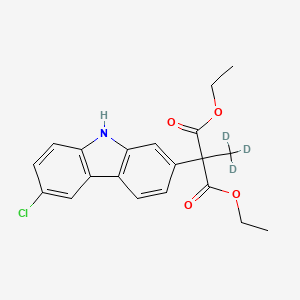

Diethyl-(6-chloro-2-carbazolyl)methyl-d3 Malonate (CAS 1189473-03-7) is a deuterated malonate ester derivative featuring a 6-chloro-2-carbazolylmethyl substituent. It serves as a key intermediate in synthesizing the anti-inflammatory drug Carprofen and other biologically active heterocycles . X-ray crystallography reveals a triclinic crystal system (space group P-1) with cell parameters a = 9.3408(11) Å, b = 10.4853(12) Å, c = 11.1601(13) Å and intermolecular N–H···O hydrogen bonding, influencing its solid-state stability . The deuterated methyl-d3 group likely enhances metabolic stability via the kinetic isotope effect, though its pharmacological implications remain under investigation .

Properties

IUPAC Name |

diethyl 2-(6-chloro-9H-carbazol-2-yl)-2-(trideuteriomethyl)propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20ClNO4/c1-4-25-18(23)20(3,19(24)26-5-2)12-6-8-14-15-11-13(21)7-9-16(15)22-17(14)10-12/h6-11,22H,4-5H2,1-3H3/i3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCWSZWDBRMAJJJ-HPRDVNIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(C1=CC2=C(C=C1)C3=C(N2)C=CC(=C3)Cl)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C1=CC2=C(C=C1)C3=C(N2)C=CC(=C3)Cl)(C(=O)OCC)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30661921 | |

| Record name | Diethyl (6-chloro-9H-carbazol-2-yl)[(~2~H_3_)methyl]propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30661921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189473-03-7 | |

| Record name | Diethyl (6-chloro-9H-carbazol-2-yl)[(~2~H_3_)methyl]propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30661921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

Diethyl-(6-chloro-2-carbazolyl)methyl-d3 Malonate is an intermediate in the synthesis of the anti-inflammatory drug Carprofen. The primary targets of this compound are likely similar to those of Carprofen, which are the cyclooxygenase enzymes (COX-1 and COX-2). These enzymes play a crucial role in the biosynthesis of prostaglandins, which are key mediators of inflammation and pain.

Mode of Action

The compound likely interacts with its targets (COX-1 and COX-2 enzymes) by inhibiting their activity. This inhibition prevents the biosynthesis of prostaglandins, thereby reducing inflammation and pain.

Biochemical Pathways

The key biochemical pathway affected by this compound is the prostaglandin synthesis pathway. By inhibiting the COX enzymes, the compound prevents the conversion of arachidonic acid to prostaglandins. This results in a decrease in the levels of prostaglandins, which are responsible for mediating inflammation and pain.

Pharmacokinetics

Carprofen has a half-life of 10 to 12 hours and has shown no fecal blood loss. It is effective for acute and chronic pain while being unique in causing no gastrointestinal effects.

Result of Action

The molecular and cellular effects of the compound’s action would be a reduction in the levels of prostaglandins due to the inhibition of the COX enzymes. This would result in a decrease in inflammation and pain.

Biological Activity

Diethyl-(6-chloro-2-carbazolyl)methyl-d3 malonate (DECM-d3) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with DECM-d3, including its mechanism of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

DECM-d3 is a malonate derivative featuring a carbazole moiety, which is known for its diverse biological activities. The structural formula can be represented as follows:

This compound is characterized by the presence of a chloro substituent on the carbazole ring, which may enhance its biological activity compared to other carbazole derivatives.

The biological activity of DECM-d3 is primarily attributed to its interaction with various molecular targets. Research indicates that compounds containing carbazole structures often exhibit:

- Anticancer Activity : DECM-d3 has shown potential in inhibiting cancer cell proliferation, possibly through the induction of apoptosis or cell cycle arrest.

- Antimicrobial Properties : The compound has been evaluated for its ability to inhibit bacterial growth, making it a candidate for antimicrobial drug development.

- Enzyme Inhibition : DECM-d3 may act as an inhibitor of specific enzymes, such as glucosamine-6-phosphate synthase, which is involved in bacterial cell wall synthesis.

Anticancer Activity

A study published in The Journal of Organic Chemistry explored the anticancer properties of various carbazole derivatives, including DECM-d3. The results indicated that DECM-d3 exhibited significant cytotoxic effects against several cancer cell lines, with IC50 values comparable to standard chemotherapeutic agents like cisplatin .

Antimicrobial Activity

In another study focusing on antimicrobial properties, DECM-d3 demonstrated notable inhibitory effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) were assessed, revealing promising results for further development as an antimicrobial agent.

Scientific Research Applications

Synthesis and Chemical Properties

Diethyl-(6-chloro-2-carbazolyl)methyl-d3 malonate is synthesized through a multi-step organic reaction process. The compound features a carbazole moiety, which is known for its diverse applications in organic electronics and photonics, and the presence of deuterium isotopes enhances its utility in isotope labeling studies.

Synthesis Overview

- Starting Materials : Diethyl malonate and 6-chloro-2-carbazole derivatives.

- Key Reactions : Methylation using methyl iodide in the presence of sodium metal, followed by coupling reactions with hydrazine derivatives to form the desired product.

- Characterization Techniques : The compound is characterized using techniques such as NMR spectroscopy, X-ray crystallography, and elemental analysis to confirm its structure and purity .

Biological Activities

The biological activities of this compound are primarily linked to its structural components. Compounds containing carbazole structures have been noted for various biological properties, including anticancer, antimicrobial, and anti-inflammatory activities.

Potential Biological Applications

- Anticancer Properties : Research suggests that compounds with carbazole moieties can exhibit significant anticancer activity. This compound may enhance metabolic stability due to deuteration, potentially altering pharmacokinetics favorably for therapeutic applications .

- Anti-inflammatory Effects : As an intermediate in the synthesis of the anti-inflammatory drug Carprofen, this compound may possess inherent anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, thereby reducing prostaglandin synthesis .

Applications in Organic Synthesis

This compound serves as a valuable building block in organic synthesis. Its unique structure allows for the introduction of specific isotopes at defined positions, making it useful for studying reaction mechanisms and the properties of new materials.

Research Directions

- Isotope Labeling : The incorporation of deuterium allows researchers to trace metabolic pathways and study drug metabolism more effectively. This can be particularly beneficial in pharmacokinetic studies where understanding the fate of drugs in biological systems is crucial .

- Synthesis of Heterocycles : The compound can be utilized as a starting material for synthesizing various heterocyclic compounds, which are prevalent in many pharmaceuticals .

Comparison with Related Compounds

The following table summarizes some compounds related to this compound, highlighting their structural features and unique aspects:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Diethyl Malonate | Simple malonate structure | Commonly used as a building block |

| 6-Chlorocarbazole | Chloro-substituted carbazole ring | Lacks deuteration and malonate moiety |

| Diethyl-(6-chloro1,2,3,4-tetrahydro-2-carbazolyl)malonate | Tetrahydro derivative | Different saturation level affects reactivity |

| 2-Carbazolylmethyl Malonate | Similar malonate functionality | Does not include deuteration |

Comparison with Similar Compounds

Diethyl 2-[(5,7-Dimethoxy-2-oxo-2H-chromen-4-yl)methyl] Malonate

The absence of deuteriation results in faster metabolic clearance compared to the deuterated analogue .

Diethyl 2-(Pyrido[1,2-a]indol-10-yl)malonate

Formed via [3+2] annulation between arynes and diethyl 2-(pyridin-2-ylmethylene)malonate, this compound features a pyridoindole scaffold . The pyridine ring introduces basicity, altering solubility and electronic properties compared to the carbazole derivative.

Bis(1-pyrenylmethyl)-2-benzyl-2-methyl-malonate

This fluorogenic malonate derivative exhibits Cu²⁺ ion selectivity due to substituent effects on pyrenyl ring orientation . The carbazole group in Diethyl-(6-chloro-2-carbazolyl)methyl-d3 Malonate similarly influences electronic interactions but lacks fluorescence properties. Both compounds demonstrate substituent-dependent steric and electronic modulation, though their applications diverge (ion sensing vs. drug synthesis) .

Deuterated vs. Non-Deuterated Analogues

The deuterated methyl-d3 group in this compound reduces metabolic degradation rates, as seen in related deuterated compounds. For example, YY-273 (6-chloro-2-(methyl-d3)-2H-indazole) exhibits a 3528-fold higher 3CLpro inhibitory activity (IC₅₀ = 9 nM) compared to its non-deuterated isomer YY-271 (IC₅₀ = 3528 nM) . This underscores the critical role of deuterium positioning in enhancing target engagement and stability. In contrast, non-deuterated malonates like dimethylmalonate (DMM) show rapid hydrolysis but lack metabolic persistence .

Physicochemical and Pharmacokinetic Properties

Solubility and Stability

The carbazole group in this compound increases hydrophobicity compared to simpler malonates like diethyl malonate (logP ~1.01) . Hydrolytic stability under physiological conditions (pH 7.2–8) is expected to exceed that of tuned malonate esters (e.g., MAM, MTF), which release malonate rapidly via esterase cleavage .

Metabolic Profile

This contrasts with non-deuterated prodrugs like diacetoxymethyl malonate (MAM), which hydrolyze within hours to release malonate .

Preparation Methods

Core Synthesis via Fischer Esterification and Alkylation

The foundational synthesis begins with diethyl malonate , which undergoes deuterium incorporation at the methyl group via alkylation with deuterated methyl iodide (CD₃I). This step is critical for introducing the d3 label while maintaining structural integrity.

Key Steps :

-

Deuterated Methylation :

Diethyl malonate reacts with CD₃I in the presence of sodium ethoxide (NaOEt) in anhydrous ethanol. The reaction proceeds via nucleophilic substitution, yielding diethyl methyl-d3 malonate (Fig. 1A). -

Coupling with Cyclohexenone :

The deuterated malonate is coupled with cyclohexenone using NaOEt to form α-methyl-d3-3-oxocyclohexanemalonic acid diethyl ester (Fig. 1B). -

Cyclization with p-Chlorophenylhydrazine :

Refluxing the intermediate with p-chlorophenylhydrazine hydrochloride in ethanol induces cyclization to form the tetrahydrocarbazole-d3 derivative (Fig. 1C). -

Oxidation with Chloranil :

Aromatization of the tetrahydrocarbazole intermediate using chloranil in xylene yields the final deuterated carbazolylmalonate (Fig. 1D).

Table 1. Comparative Yields of Deuterated vs. Non-Deuterated Intermediates

Isotopic Purity Optimization

Deuterium incorporation (>98%) is achieved through:

-

Stoichiometric Excess of CD₃I : 1.1 eq. to ensure complete methylation.

-

Purification via Fractional Distillation : Isolates deuterated intermediates at 58–62°C (0.5 mmHg).

Mechanistic and Structural Insights

X-Ray Crystallography of the Non-Deuterated Analog

Single-crystal X-ray analysis (Source 1) reveals:

-

Non-Coplanarity : The diethyl malonate side chain forms an 82.6° dihedral angle with the carbazole plane, reducing steric strain.

-

Intermolecular H-Bonding : N–H···O interactions (2.927 Å) stabilize the crystal lattice.

Table 2. Key Bond Lengths in Carbazolylmalonate Core

Spectroscopic Characterization

-

¹H NMR (CDCl₃) :

-

¹³C NMR :

Challenges in Deuterated Synthesis

Isotopic Dilution

Q & A

Q. What are the common synthetic routes for preparing Diethyl-(6-chloro-2-carbazolyl)methyl-d3 Malonate, and how does deuterium incorporation affect reaction optimization?

- Methodological Answer : The synthesis typically involves alkylation of deuterated malonate esters. For example, diethyl malonate-d3 (CD3CH(COOEt)2) can be reacted with a halogenated carbazole derivative (e.g., 6-chloro-2-chloromethylcarbazole) under basic conditions. Deuterium incorporation requires anhydrous conditions and catalysts like sodium ethoxide to minimize proton exchange . Key optimization steps include monitoring reaction progress via <sup>1</sup>H/<sup>2</sup>H NMR to confirm deuterium retention at the methyl-d3 position . Challenges include isotopic purity (>99% deuterium), which can be verified using high-resolution mass spectrometry (HRMS) .

Q. How is this compound characterized analytically, and what techniques ensure isotopic fidelity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : <sup>1</sup>H NMR confirms the absence of protons at the deuterated methyl position (CD3), while <sup>13</sup>C NMR identifies carbazole and malonate carbonyl signals. <sup>2</sup>H NMR (if accessible) quantifies deuterium enrichment .

- Mass Spectrometry (MS) : HRMS detects the molecular ion cluster (M+H)<sup>+</sup> with isotopic patterns consistent with three deuterium atoms. For example, a 3 Da shift compared to the non-deuterated analog confirms successful labeling .

- Elemental Analysis : Validates carbon, hydrogen, and deuterium content, with deviations <0.3% indicating purity .

Advanced Research Questions

Q. What experimental strategies are used to study deuterium isotope effects in reactions involving this compound?

- Methodological Answer : Comparative kinetic studies between deuterated and non-deuterated analogs are critical. For example:

- Kinetic Isotope Effects (KIE) : Measure reaction rates (e.g., hydrolysis or enzymatic cleavage) under identical conditions. A KIE >1 indicates slower reaction kinetics due to deuterium’s higher mass, stabilizing transition states .

- Isotopic Labeling in Metabolic Studies : Use LC-MS to track deuterium retention in metabolites. For instance, in cytochrome P450 assays, deuterium loss indicates metabolic demethylation .

Q. How can crystallographic methods resolve structural ambiguities in this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELX software is employed for structural elucidation:

- Data Collection : Use synchrotron radiation for high-resolution data (≤0.8 Å) to distinguish deuterium positions via electron density maps .

- Refinement : SHELXL refines anisotropic displacement parameters for carbazole and malonate moieties. Deuterium atoms are modeled with fixed occupancy (0.99) and bond length restraints .

- Validation : Check for R-factor convergence (<5%) and Hirshfeld surface analysis to confirm intermolecular interactions (e.g., halogen bonding from the 6-chloro group) .

Q. What in vitro and in vivo models are suitable for evaluating the biological activity of this compound?

- Methodological Answer :

- Enzyme Inhibition Assays : Test against targets like succinate dehydrogenase (SDH) using spectrophotometric methods. Malonate derivatives inhibit SDH by competing with succinate, measured via NADH depletion at 340 nm .

- Cell-Based Studies : Use cancer cell lines (e.g., HeLa or MCF-7) to assess cytotoxicity via MTT assays. Compare IC50 values between deuterated and non-deuterated compounds to evaluate isotopic effects on potency .

- In Vivo Models : Administer deuterated analogs in rodent studies (e.g., myocardial ischemia-reperfusion models) and quantify tissue uptake via <sup>2</sup>H NMR or isotope-ratio mass spectrometry (IRMS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.